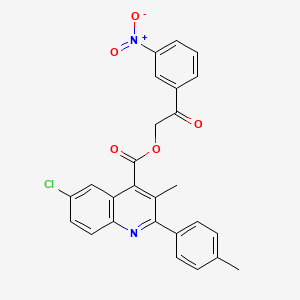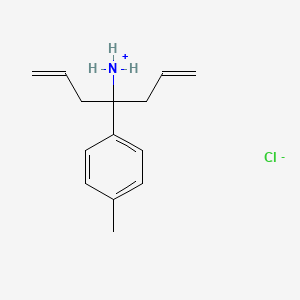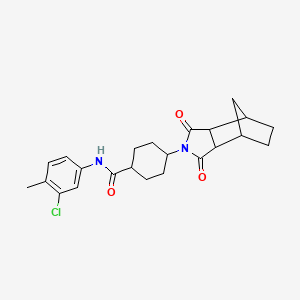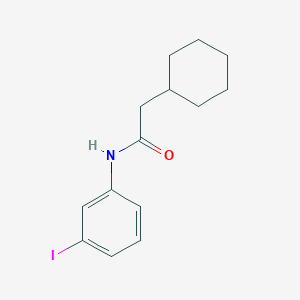![molecular formula C21H26ClN5O4S B12471266 {4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pevonedistat Hydrochloride, also known as MLN4924, is a small-molecule inhibitor of the NEDD8-activating enzyme (NAE). This compound is primarily investigated for its potential in treating various cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Pevonedistat Hydrochloride works by disrupting protein homeostasis, leading to cancer cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pevonedistat Hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through a series of cyclization reactions.
Introduction of the Indane Moiety: This step involves the coupling of the indane derivative to the core structure.
Hydroxylation and Sulfamation: The final steps involve hydroxylation of the cyclopentyl ring and sulfamation to introduce the sulfamate group.
Industrial Production Methods
Industrial production of Pevonedistat Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for purification and ensuring the stability of the compound during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Pevonedistat Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at the sulfamate group or the indane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacological activity and toxicity profiles .
Applications De Recherche Scientifique
Pevonedistat Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NEDD8-activating enzyme and its role in protein degradation.
Biology: The compound is used to investigate cellular processes like apoptosis and DNA repair.
Medicine: Pevonedistat Hydrochloride is in clinical trials for treating cancers such as AML and MDS. .
Mécanisme D'action
Pevonedistat Hydrochloride exerts its effects by inhibiting the NEDD8-activating enzyme (NAE). This inhibition prevents the activation of cullin-RING ligases (CRLs), which are crucial for proteasome-mediated protein degradation. By disrupting this pathway, Pevonedistat Hydrochloride induces apoptosis in cancer cells. The compound forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket, rendering it inactive .
Comparaison Avec Des Composés Similaires
Pevonedistat Hydrochloride is unique in its selective inhibition of NAE. Similar compounds include:
Bortezomib: A proteasome inhibitor used in multiple myeloma treatment.
Lenalidomide: An E3 ligase modulator used in various hematologic malignancies.
Carfilzomib: Another proteasome inhibitor with a different mechanism of action compared to Pevonedistat Hydrochloride.
These compounds, while targeting the ubiquitin-proteasome system, differ in their specific molecular targets and mechanisms, highlighting the unique role of Pevonedistat Hydrochloride in cancer therapy .
Propriétés
Formule moléculaire |
C21H26ClN5O4S |
|---|---|
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
[4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride |
InChI |
InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H |
Clé InChI |
HJKDNNXKYODZJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471192.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide](/img/structure/B12471202.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471209.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12471213.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471219.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471226.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12471228.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide](/img/structure/B12471232.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12471237.png)
![N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B12471253.png)



